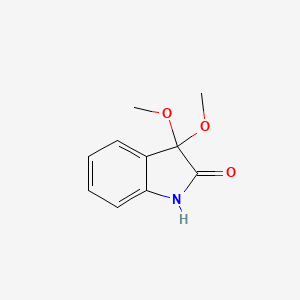

3,3-Dimethoxyindolin-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3,3-dimethoxy-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-10(14-2)7-5-3-4-6-8(7)11-9(10)12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHLRIGARDUGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2=CC=CC=C2NC1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573172 | |

| Record name | 3,3-Dimethoxy-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66346-69-8 | |

| Record name | 3,3-Dimethoxy-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,3 Dimethoxyindolin 2 One and Its Analogues

Strategies for the Direct Construction of the 3,3-Dimethoxyindolin-2-one Core

The direct installation of the geminal dimethoxy groups at the C3 position of the indolin-2-one (oxindole) ring system is a critical transformation for accessing 3,3-dimethoxyindolin-2-one. Various methods have been developed, ranging from classical acid-catalyzed reactions to more recent, milder catalytic systems.

Molecular Iodine-Catalyzed Synthesis in Alcoholic Media and Reaction Optimization

In response to the limitations of conventional methods, an acid- and metal-free protocol utilizing molecular iodine (I₂) as a catalyst for the ketalization of isatins has been developed. mdpi.compreprints.org This approach offers a milder and more efficient route to 3,3-dialkoxy-2-oxindoles. mdpi.compreprints.org The reaction is typically carried out by stirring a mixture of the isatin (B1672199) and a catalytic amount of iodine in an alcohol solvent at a moderate temperature. mdpi.com

The optimization of this reaction has been systematically investigated. Initial screenings of various iodine-based catalysts, such as PhI(OCOCF₃)₂, revealed that molecular iodine is the most effective catalyst for this transformation. mdpi.compreprints.org For the synthesis of 3,3-dimethoxyindolin-2-one from isatin and methanol (B129727), the use of 10 mol% of I₂ at 60°C under air and visible light afforded the product in an impressive 84% yield. mdpi.compreprints.org Decreasing the catalyst loading to 5 mol% resulted in a slight reduction in yield to 68%. mdpi.compreprints.org The reaction is believed to proceed through a radical intermediate, and the protocol is notable for not requiring any specific metal catalysts or harsh reagents. mdpi.compreprints.org

The scope of this methodology has been explored with various substituted isatins, demonstrating its general applicability. The following table summarizes the yields obtained for the synthesis of several 3,3-dimethoxyindolin-2-one analogues using the optimized iodine-catalyzed conditions. mdpi.com

| Substituent on Isatin | Product | Yield (%) |

| H | 3,3-Dimethoxyindolin-2-one | 84 |

| 5-Chloro | 5-Chloro-3,3-dimethoxyindolin-2-one | 60 |

| 5-Bromo | 5-Bromo-3,3-dimethoxyindolin-2-one | 63 |

| 7-Chloro | 7-Chloro-3,3-dimethoxyindolin-2-one | 66 |

| 1-Benzyl | 1-Benzyl-3,3-dimethoxyindolin-2-one | Not specified |

Investigation of Other Catalytic Systems for 3,3-Dialkoxy-2-oxindole Formation

Beyond molecular iodine, other catalytic systems have been explored for the synthesis of 3,3-dialkoxy-2-oxindoles. These include metal-catalyzed approaches and methods employing other green catalysts. For example, a copper-catalyzed insertion and cyclization reaction using a dimethoxycarbene equivalent and isocyanates has been reported for the synthesis of decorated 3,3-dimethoxy-2-oxindoles. mdpi.compreprints.org Microwave-assisted synthesis in the presence of Montmorillonite K10 has also been described as a method for preparing isatin ketals. mdpi.compreprints.org In one instance, the ketalization of isatin to afford 3,3-dimethoxy-2-oxindole was achieved in a 30% yield using this method. mdpi.compreprints.org

The development of organocatalytic methods represents another important direction. While not directly focused on the dimethoxy compound, the use of N-heterocyclic carbenes (NHCs) has been shown to be effective for the functionalization of isatins at the C3 position, which is relevant to the broader goal of synthesizing diversely substituted oxindoles. acs.orgnih.gov These alternative catalytic systems highlight the ongoing efforts to develop novel, mild, and efficient protocols that avoid the use of transition-metal catalysts or harsh reaction conditions. mdpi.compreprints.org

Synthetic Approaches to Diversely Substituted Indolin-2-one Derivatives Relevant to the 3,3-Dimethoxy Motif

The 3,3-dimethoxyindolin-2-one core serves as a versatile intermediate for the synthesis of a wide range of more complex indolin-2-one derivatives. Functionalization at the C3 position is a particularly important strategy for introducing molecular diversity.

C-3 Functionalization Strategies

The high reactivity of the C3-carbonyl group of isatins makes it a prime target for nucleophilic attack, enabling a variety of C-C bond-forming reactions. nih.gov

The aldol (B89426) condensation is a powerful tool for forming C-C bonds at the C3 position of isatins. researchgate.netrsc.org The reaction of isatins with ketones or aldehyde enolates leads to the formation of 3-substituted-3-hydroxy-2-oxindoles. researchgate.netrsc.org These aldol adducts can then be dehydrated to generate an exocyclic double bond, creating a key structural motif found in many biologically active molecules. Catalyst-free aldol condensations of isatins with a variety of ketones have been developed under mild conditions, providing access to a wide range of 3-substituted-3-hydroxyindolin-2-ones in good to excellent yields. researchgate.net

The Wittig reaction provides another classic method for the formation of exocyclic double bonds at the C3 position of isatins. nih.gov This reaction involves the treatment of an isatin with a phosphorus ylide, typically a triphenylphosphorane, to yield an alkene. nih.govnrochemistry.com For example, the reaction of isatin with (cyanomethylidene)triphenylphosphorane results in the formation of an electron-deficient oxindole (B195798) with an exocyclic double bond as a mixture of E- and Z-isomers. nih.gov The stereoselectivity of the Wittig reaction can be influenced by various factors, and the resulting alkenes are valuable precursors for further synthetic transformations. nrochemistry.com

Direct Alkenylation Methods and Their Scope

The direct alkenylation of C-H bonds represents an atom-economical approach to synthesizing olefins. nih.gov While direct alkenylation of the 3,3-dimethoxyindolin-2-one core itself is a specialized area, general methodologies have been developed for the alkenylation of alkanes and aldehydes that hold potential for broader application. One such strategy involves the synergistic combination of decatungstate photocatalysis and cobaloxime catalysis, which enables the direct dehydrogenative alkenylation of Csp3–H and Csp2(O)–H bonds with aryl alkenes without the need for an external hydrogen acceptor. nih.gov This photocatalytic method is noted for its broad substrate scope and high site selectivity for sterically accessible and electron-rich C-H bonds, offering a green and efficient pathway for forming C-C double bonds. nih.gov

β-Functionalization of Indolin-2-one-Derived Aliphatic Acids for Divergent Synthesis

A notable strategy for creating diverse molecular scaffolds involves the β-functionalization of aliphatic acids derived from indolin-2-one. acs.orgacs.org This approach has been successfully applied in formal [3+2] annulation reactions to divergently synthesize two series of structurally complex 3,3'-spirooxindole γ-butyrolactones. acs.orgresearchgate.net The methodology is catalyst-free and proceeds by reacting indolin-2-one aliphatic acids with reactive electrophiles such as isatins or trifluoromethyl ketones. acs.org This process paves the way for diversity-oriented synthesis, starting from readily accessible indolin-2-one derivatives to generate novel spirooxindoles. acs.orgresearchgate.netfigshare.com The in situ activation of the carboxylic acid is a key aspect of this transformation, allowing for subsequent reactions that build molecular complexity. acs.org

Formation of Spirocyclic Scaffolds via Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing the spirocyclic systems characteristic of many bioactive molecules and natural products. nih.govnih.gov Various strategies have been developed to access spirocyclic oxindoles.

[4+1] Cycloaddition: An efficient method for the rapid synthesis of spirocyclic oxindole scaffolds involves the formal [4+1] cycloaddition of 3-chlorooxindole with o-quinone methides (o-QMs), which are generated in situ under mild conditions. nih.govrsc.org This reaction features high atom economy and a broad substrate scope, producing the desired spiro compounds in excellent yields. nih.govrsc.org

[3+3] Cycloaddition: A diastereo- and enantioselective [3+3] cycloaddition of spirocyclopropyl oxindoles with both aldonitrones and ketonitrones has been developed. nih.gov The key to this transformation is the activation of the spirocyclopropyl oxindole by installing an electron-withdrawing group on the nitrogen atom, which facilitates the reaction and allows for the construction of spirocyclic tetrahydro-1,2-oxazines. nih.gov

[3+2] Cycloaddition: Palladium-catalyzed enantio- and diastereoselective [3+2] cycloaddition reactions of vinylcyclopropanes (VCPs) with cyclic sulfamidate imine-derived 1-azadienes provide access to highly functionalized spiroheterocycles containing three contiguous stereocenters. semanticscholar.org This method highlights the utility of transition-metal catalysis in assembling complex spirocyclic frameworks. nih.govrsc.org

N-Substitution and Benzene (B151609) Ring Modification Methodologies

Functionalization of the nitrogen atom and the benzene ring of the indolin-2-one core is crucial for tuning the molecule's properties.

N-Substitution: The reactivity of the indolin-2-one scaffold can be significantly modified by the choice of the substituent on the nitrogen atom. For instance, acetylating an amino group on a related aniline (B41778) derivative can attenuate its activating influence, allowing for more controlled subsequent reactions. msu.edu In general, the N-H proton of indolin-2-ones is acidic and can be removed by a base to form an anion, which can then be alkylated or otherwise functionalized. mdpi.com

Benzene Ring Modification: Modifications to the benzene ring are typically governed by the principles of electrophilic aromatic substitution. msu.edu The existing substituents on the ring direct incoming electrophiles to specific positions (ortho, meta, or para). msu.edu Electron-donating groups (activating groups) such as amino or alkoxy groups direct incoming electrophiles to the ortho and para positions and increase the reaction rate. libretexts.org Conversely, electron-withdrawing groups (deactivating groups) direct to the meta position (with the exception of halogens, which are deactivating but ortho, para-directing). msu.edulibretexts.org This allows for a predictable and strategic introduction of functional groups like nitro (-NO₂) or halogens onto the aromatic core of the indolin-2-one structure. msu.edu

Application of Multi-component Reactions for Hybrid Scaffold Generation (e.g., Ugi Four-Component Reaction with 5-amino-1-benzyl-3,3-dimethoxyindolin-2-one)

Multicomponent reactions (MCRs) are highly efficient tools for generating molecular diversity from simple starting materials in a single step. The Ugi four-component reaction (Ugi-4CR) has been effectively employed to synthesize libraries of complex isatin-based α-acetamide carboxamide oxindole hybrids. nih.govresearchgate.netbeilstein-journals.org

In a notable example, 5-amino-1-benzyl-3,3-dimethoxyindolin-2-one serves as the key amine component. beilstein-journals.org This reaction combines the amine, an isocyanide (e.g., benzyl (B1604629) isocyanide), a carboxylic acid, and a carbonyl compound (aldehyde or ketone) in a one-pot process. nih.govresearchgate.net Using zinc fluoride (B91410) (ZnF₂) as a catalyst in methanol at room temperature, a diverse library of sixteen different hybrid molecules was prepared with short reaction times. nih.gov The versatility of the Ugi-4CR allows for wide variation in the carboxylic acid and carbonyl components, leading to significant scaffold diversity. beilstein-journals.orgresearchgate.net Some of the resulting Ugi adducts, containing functional groups like alkynes, were further functionalized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce a 1,2,3-triazole ring into the final structure. nih.govbeilstein-journals.org

Table 1: Examples of Components Used in the Ugi-4CR with 5-amino-1-benzyl-3,3-dimethoxyindolin-2-one Data synthesized from research findings. researchgate.netbeilstein-journals.orgresearchgate.net

| Amine Component | Isocyanide Component | Example Carboxylic Acids | Example Aldehydes/Ketones | Resulting Scaffold |

|---|

Asymmetric Synthesis Approaches to Chiral Indolin-2-one Derivatives

The synthesis of chiral, enantioenriched indolin-2-one derivatives is of paramount importance. Organocatalysis has emerged as a powerful platform for achieving high levels of stereocontrol in these transformations.

Organocatalytic Asymmetric Transformations for Enantioenriched Products

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions, avoiding the use of metals. scispace.com This approach has been widely applied to the synthesis of chiral indolin-2-one derivatives.

A variety of organocatalytic strategies have been successfully implemented:

Cascade Reactions: An asymmetric synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives was achieved through a three-component cascade Knoevenagel/Michael/cyclization reaction. nih.gov This transformation, which reacts isatins, malononitrile, and phthalhydrazide, is catalyzed by a quinidine-derived squaramide, yielding the desired spirooxindoles in good yields (73-90%) and with excellent enantioselectivity (up to >99% ee). nih.gov

Bifunctional Catalysis: Chiral bifunctional catalysts, such as thioureas and squaramides derived from cinchona alkaloids, are highly effective in promoting asymmetric reactions. researchgate.net For example, a quinine-derived squaramide has been used to catalyze domino Michael/Henry reactions of indolin-3-one derivatives. researchgate.net These catalysts operate by activating both the nucleophile and the electrophile simultaneously through hydrogen bonding interactions.

Merged Catalysis Systems: A one-pot approach merging transition-metal catalysis with organocatalysis has been developed for the asymmetric synthesis of C2-tetrasubstituted indolin-3-ones. bohrium.com This strategy combines the CuI-catalyzed oxidative dearomatization of 2-substituted indoles with an L-proline-promoted asymmetric Mannich reaction, affording complex products with good yields and high enantioselectivities. bohrium.com

Dearomatization Reactions: Organocatalytic asymmetric dearomatization (organo-CADA) of indole (B1671886) derivatives has become a powerful method for constructing enantioenriched indoline (B122111) and indolenine frameworks, which are core structures in many natural products. scispace.com

These organocatalytic transformations provide access to a wide array of enantioenriched indolin-2-one derivatives, highlighting the power and versatility of this synthetic approach. rsc.orgrsc.org

Metal-Catalyzed Asymmetric Syntheses and Their Stereochemical Control

The construction of a chiral quaternary stereocenter at the C3-position of the oxindole core is a significant challenge in synthetic chemistry. Metal-catalyzed asymmetric synthesis has emerged as a powerful tool to address this challenge, enabling the preparation of enantioenriched 3,3-disubstituted oxindoles with high levels of stereocontrol. While direct metal-catalyzed asymmetric synthesis of 3,3-dimethoxyindolin-2-one is not extensively documented, the methodologies developed for its analogues bearing other heteroatom or carbon substituents at the C3-position provide a clear blueprint for achieving stereochemical control. These methods primarily rely on the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the approach of the nucleophile or electrophile.

Prominent among these methods are palladium-, rhodium-, and nickel-catalyzed reactions, which have demonstrated broad applicability and high efficiency in generating chiral 3,3-disubstituted oxindoles.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of modern asymmetric synthesis and has been successfully applied to the synthesis of chiral 3,3-disubstituted oxindoles. In this approach, a prochiral 3-substituted oxindole enolate reacts with an allyl carboxylate in the presence of a palladium catalyst and a chiral ligand. The stereochemical outcome of the reaction is determined by the chiral ligand, which influences the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.

A notable example is the diastereo- and enantioselective synthesis of homoallylic aminooxindoles. rsc.org The asymmetric allylic alkylation of 3-aminooxindoles with allyl carboxylates proceeds smoothly to furnish a range of chiral 3-allyl-3-aminooxindoles. rsc.org This transformation highlights the potential for creating C3-quaternary centers with adjacent heteroatoms.

Similarly, the palladium-catalyzed trifluoromethylated allylic alkylation of 3-substituted oxindoles using α-(trifluoromethyl)alkenyl acetates has been developed. rsc.org This reaction, catalyzed by a complex of Pd(OAc)₂ and (R)-BINAP, yields functionalized trifluoromethyl-containing 3,3'-disubstituted oxindoles with good enantioselectivities. rsc.org

| Catalyst System | Substrate | Reagent | Product | Yield (%) | ee (%) | dr | Reference |

| Pd₂(dba)₃ / (S)-Tf-BiphamPhos | 3-Aminooxindole | Allyl carbonate | 3-Allyl-3-aminooxindole | 95 | 96 | >20:1 | rsc.org |

| Pd(OAc)₂ / (R)-BINAP | 3-Phenyloxindole | α-(Trifluoromethyl)alkenyl acetate (B1210297) | 3-Phenyl-3-(trifluoromethylallyl)oxindole | 85 | 88 | - | rsc.org |

Rhodium-Catalyzed Asymmetric Reactions

Rhodium catalysts, often in combination with chiral diphosphine ligands, have proven effective in the asymmetric synthesis of 3,3-disubstituted oxindoles. These reactions often proceed via different mechanisms than palladium-catalyzed transformations, offering complementary approaches to stereocontrol. For instance, rhodium-catalyzed asymmetric conjugate addition reactions are a powerful tool for the enantioselective construction of C-C bonds.

While direct application to 3,3-dialkoxyoxindoles is less common, the rhodium-catalyzed asymmetric arylation of substrates to create chiral centers is well-established and demonstrates the catalyst's ability to control stereochemistry. snnu.edu.cn

| Catalyst System | Substrate Type | Reaction Type | Product Type | Yield (%) | ee (%) | Reference |

| [Rh(cod)Cl]₂ / Chiral Diene | N-alkenyl-substituted indoles | C-H Functionalization | Chiral indolines | up to 99 | up to 99 | snnu.edu.cn |

Nickel-Catalyzed Asymmetric Reactions

Nickel catalysis has gained prominence for its ability to promote challenging cross-coupling and functionalization reactions. In the context of 3,3-disubstituted oxindoles, chiral nickel complexes have been employed for asymmetric amination and alkylation reactions.

For example, a chiral nickel complex was utilized as a catalyst for the asymmetric amination of N-Boc protected oxindoles, affording 3-aminooxindoles with excellent selectivities. taltech.ee More recently, nickel-catalyzed enantioselective reductive arylative cyclization of 1,6-enynes has been shown to produce enantioenriched six-membered heterocycles, a strategy that could be adapted for the synthesis of complex oxindole analogues. nih.gov

The stereochemical control in these metal-catalyzed reactions is a complex interplay of factors including the choice of metal, the structure of the chiral ligand, the nature of the substrate, and the reaction conditions. The chiral ligand creates a specific three-dimensional environment around the metal center, which leads to a differentiation of the activation energies for the pathways leading to the two possible enantiomers. This energetic difference results in the preferential formation of one enantiomer over the other.

Although direct metal-catalyzed asymmetric routes to 3,3-dimethoxyindolin-2-one are still emerging, the principles of stereochemical control established for a wide range of analogous 3,3-disubstituted oxindoles provide a strong foundation for the future development of such methodologies. The successful application of palladium, rhodium, and nickel catalysts in related systems suggests that these metals, paired with appropriate chiral ligands, hold the key to the enantioselective synthesis of this specific target.

Computational and Theoretical Studies in 3,3 Dimethoxyindolin 2 One Research

Molecular Docking Analyses for Ligand-Target Binding Interactions in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jscimedcentral.com This method is instrumental in understanding the interaction between a ligand, such as a derivative of 3,3-dimethoxyindolin-2-one, and its biological target, typically a protein.

Derivatives of the core isatin (B1672199) (1H-indole-2,3-dione) structure, to which 3,3-dimethoxyindolin-2-one belongs, have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. For instance, docking studies on N-alkyl-isatin-3-imino aromatic amine derivatives against the epidermal growth factor receptor (EGFR) tyrosine kinase domain have been performed to determine their binding energies and potential as anti-leishmanial agents. nih.gov Similarly, novel isatin derivatives have been docked against various receptors to evaluate their anticonvulsant and antidepressant activities. nih.gov

In the context of antimicrobial research, isatin derivatives have been docked against proteins from Escherichia coli and Staphylococcus aureus. worldscientific.com One particular study found that isatin derivative 3c exhibited a strong binding affinity to a S. aureus protein with a docking score of -8.8 kcal/mol. worldscientific.com Another investigation focusing on isatin and acetophenone-based derivatives as antimicrobial agents reported excellent mol dock scores, ranging from -104.23 to -121.126, against the protein data bank (PDB) entry 3ACX. journaljpri.com These studies often reveal key hydrogen bond interactions and other non-covalent contacts that are crucial for binding. journaljpri.com

Furthermore, spirooxindole derivatives, which share a structural relationship with 3,3-dimethoxyindolin-2-one, have been docked into the active site of the MDM2 protein to investigate their potential as p53-MDM2 inhibitors. frontiersin.org These studies help in understanding the structure-activity relationship and in designing more potent inhibitors. frontiersin.org

| Derivative Class | Biological Target | Key Findings | Reference |

|---|---|---|---|

| N-alkyl-isatin-3-imino aromatic amines | EGFR tyrosine kinase | Investigation of binding energies for anti-leishmanial activity. | nih.gov |

| Isatin derivatives | Various (for anticonvulsant/antidepressant activity) | Comparison with standard drugs to predict activity. | nih.gov |

| Isatin derivative 3c | S. aureus protein | Docking score of -8.8 kcal/mol. | worldscientific.com |

| Isatin and acetophenone (B1666503) derivatives | PDB ID: 3ACX (antimicrobial target) | Mol dock scores ranging from -104.23 to -121.126. | journaljpri.com |

| Spirooxindole derivatives | MDM2 protein | Exploration of interactions for p53-MDM2 inhibition. | frontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are widely used in drug discovery to predict the activity of new compounds and to optimize the structure of existing ones.

For isatin analogues, QSAR studies have been instrumental in identifying key structural features that influence their anti-cancer and antimicrobial activities. nih.govjournaljpri.com In one study on the anti-cancer activity of isatin derivatives, a QSAR model developed using multiple linear regressions (MLR) showed a high statistical quality with a squared correlation coefficient (R²) of 0.92, indicating a strong correlation between the descriptors and the activity. nih.gov This study highlighted the importance of lipophilicity at specific positions on the isatin ring. nih.gov

Another QSAR study on N-alkyl substituted isatin derivatives as anticancer agents revealed that the number of bromine atoms and the vdW surface hydrophilic area have a negative contribution to the activity, suggesting that modifications to these features could lead to more potent compounds. jocpr.com For antimicrobial activity, QSAR models have shown that substitutions like urea, thiourea, and benzhydrazide on the isatin ring can lead to better interaction with the target receptor. journaljpri.com

Different statistical methods are often employed and compared in QSAR studies, such as MLR, Factor Analysis-based MLR (FA-MLR), Principal Component Regression (PCR), and Genetic Algorithm-Partial Least Squares (GA-PLS), to develop robust and predictive models. journaljpri.comjournaljpri.com These models use a variety of descriptors, including constitutional, functional, geometrical, and topological parameters, to quantify the structural properties of the molecules. nih.govjournaljpri.comjournaljpri.com

| Compound Class | Activity Studied | Key QSAR Findings | Reference |

|---|---|---|---|

| Isatin analogues | Anti-cancer | High correlation (R²=0.92) with MLR model; importance of lipophilic substituents. | nih.gov |

| N-alkyl substituted isatins | Anti-cancer | Negative contribution of bromine count and hydrophilic surface area to activity. | jocpr.com |

| Isatin analogues | Anti-bacterial | Positive effect of urea, thiourea, and benzhydrazide substitutions. | journaljpri.com |

| Isatin analogues | Cytotoxic | GA-PLS model showed superior results in predicting activity (explained 81% of variance). | journaljpri.com |

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govabinit.orgudel.edu It has become a powerful tool in chemistry for studying the geometry, reactivity, and other electronic properties of molecules. nih.gov

In the context of isatin derivatives, DFT calculations have been employed to elucidate their chemical reactivity and to understand their spectroscopic properties. worldscientific.comtandfonline.com For example, Frontier Molecular Orbital (FMO) analysis, a component of DFT, has been used to study the reactivity of isatin derivatives. A smaller HOMO-LUMO energy gap (Egap) generally indicates higher chemical reactivity. worldscientific.com In one study, isatin derivative 3c was found to have a high chemical reactivity with an Egap of 2.880 eV. worldscientific.com

DFT calculations are also used to predict and confirm experimental data, such as vibrational frequencies from FTIR spectroscopy and NMR chemical shifts. tandfonline.com Studies on newly synthesized isatin derivatives have shown good agreement between the calculated and experimental spectroscopic data, validating the computational approach. tandfonline.com Furthermore, DFT has been used to investigate the non-covalent interactions within the crystal structure of these compounds through Hirshfeld surface analysis. tandfonline.commdpi.com

The method has also been applied to study the optoelectronic properties of isatin derivatives, calculating parameters like polarizability and first-order hyperpolarizability to assess their potential in nonlinear optical materials. researchgate.net

| Compound/Derivative | DFT Application | Key Findings | Reference |

|---|---|---|---|

| Isatin derivative 3c | FMO analysis for reactivity | High chemical reactivity with an Egap of 2.880 eV. | worldscientific.com |

| N-alkylated isatin derivatives | Comparison with experimental data | Good agreement between calculated and experimental spectroscopic data. | tandfonline.com |

| Isatin-s-triazine hydrazone derivatives | Hirshfeld analysis | Analysis of non-covalent interactions in the molecular packing. | mdpi.com |

| Thiazolobenzimidazole-coupled isatin derivatives | Optoelectronic properties | Investigation of polarizability and first-order hyperpolarizability. | researchgate.net |

In Silico Prediction of Pharmacokinetic and Drug-Likeness Properties (e.g., ADME)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as drug-likeness, is a critical step in the early stages of drug discovery. nih.govnih.gov These predictions help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.

For derivatives of 3,3-dimethoxyindolin-2-one, such as spirooxindoles and other isatin-based compounds, various in silico tools are used to predict their ADME properties. nih.govfrontiersin.orgmdpi.com Properties like lipophilicity (logP), gastrointestinal (GI) absorption, bioavailability, and blood-brain barrier (BBB) permeability are commonly evaluated. nih.gov For instance, the Molinspiration toolkit is used to calculate molecular properties and generate bioactivity scores for newly synthesized isatin derivatives. nih.gov

SwissADME is another popular web tool used to predict the physicochemical properties and drug-likeness of compounds based on rules like Lipinski's rule of five. frontiersin.org Studies on spirooxindole derivatives have used SwissADME to show that they possess drug-like bioavailability. frontiersin.org Similarly, ADME predictions for spirooxindole-pyrroline derivatives have shown varying aqueous solubility and have been used to screen for compounds with acceptable pharmacokinetic profiles. mdpi.com

The prediction of potential interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, is also an important aspect of in silico ADME studies. frontiersin.org For example, some spirooxindole derivatives were predicted to inhibit CYP3A4 and CYP2D6. frontiersin.org These computational predictions provide valuable information for lead optimization and the design of new analogues with improved drug-like properties. nih.gov

| Compound Class | ADME/Drug-Likeness Parameter | Prediction Tool/Method | Key Findings | Reference |

|---|---|---|---|---|

| Isatin derivatives | Molecular properties, bioactivity scores | Molinspiration | Calculation of lipophilicity, GI absorption, bioavailability, BBB permeability. | nih.gov |

| Spirooxindole derivatives | Physicochemical properties, drug-likeness | SwissADME | Compounds recorded drug-like bioavailability according to Lipinski's and other rules. | frontiersin.org |

| Spirooxindole-pyrroline derivatives | Aqueous solubility | In silico screening | Varying aqueous solubility ranging from 0.330 to 100.057 mg/L. | mdpi.com |

| Spirooxindole derivatives | Cytochrome P450 inhibition | In silico prediction | Predicted inhibition of CYP3A4 and CYP2D6. | frontiersin.org |

Structure Activity Relationship Sar Studies of Indolin 2 One Derivatives, with Specific Focus on the Role of C 3 and N Substitutions

General Principles and Methodologies for SAR Elucidation in Indolin-2-one Scaffolds

The primary goal of SAR studies in the context of indolin-2-one scaffolds is to understand how modifications at different positions of the indolin-2-one ring and its substituents influence biological activity. This is typically achieved by systematically altering the molecular structure and assessing the impact on a specific biological endpoint, such as enzyme inhibition or cellular activity. drugdesign.orgcollaborativedrug.com

Methodologies employed in SAR elucidation for indolin-2-one derivatives include:

Synthesis of Analog Libraries: A series of analogs is synthesized where specific parts of the molecule are systematically varied. This can involve changing substituents at the C-3, N-1, and aromatic ring positions of the indolin-2-one core. nih.govacs.org

In Vitro Biological Assays: The synthesized compounds are tested in various in vitro assays to determine their biological activity. For instance, kinase inhibition assays are commonly used to evaluate the potential of indolin-2-one derivatives as anticancer agents. nih.govacs.org

X-ray Crystallography: This technique provides detailed three-dimensional structural information about how a compound binds to its biological target, such as the ATP binding pocket of a kinase. This information is invaluable for understanding the molecular basis of activity and for designing new inhibitors with improved affinity and selectivity. nih.gov

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies are computational tools used to predict the binding affinity and biological activity of novel compounds, thereby guiding the synthetic efforts towards more promising candidates. nih.gov

A key aspect of SAR for many indolin-2-one-based inhibitors is their interaction with the ATP-binding site of protein kinases. The indolin-2-one moiety itself often forms critical hydrogen bonds with the hinge region of the kinase. researchgate.netnih.gov

Systematic Investigation of the Impact of C-3 Substitutions on Biological Activity Profiles

The C-3 position of the indolin-2-one scaffold is a critical site for modification and has a profound impact on the biological activity and selectivity of these compounds. nih.govacs.org A wide variety of substituents have been introduced at this position, leading to compounds with a broad spectrum of pharmacological effects.

For instance, 3-substituted indolin-2-ones have been extensively investigated as tyrosine kinase inhibitors. SAR studies have revealed that:

3-((Five-membered heteroaryl ring)methylidenyl)indolin-2-ones often exhibit high specificity for the VEGF (Flk-1) RTK. nih.govacs.org

3-(Substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring tend to show high selectivity towards EGF and Her-2 RTKs. nih.govacs.org

The introduction of an extended side chain at the C-3 position can lead to high potency and selectivity against PDGF and VEGF (Flk-1) RTKs. nih.govacs.org

The nature of the substituent at C-3 can also influence the configuration of the molecule, which in turn affects its inhibitory activity. For example, electron-rich substituents on a phenyl ring at the C-3 position can significantly impact the compound's configuration and its selectivity for different receptor tyrosine kinases. acs.org In the case of 3,3-diarylindolin-2-ones, both symmetrical and asymmetrical substitutions have been explored, with some derivatives showing potent activity as inhibitors of translation initiation. nih.gov

The following table summarizes the impact of various C-3 substitutions on the biological activity of indolin-2-one derivatives.

| C-3 Substituent Type | Resulting Biological Activity/Selectivity | Reference(s) |

| (Five-membered heteroaryl ring)methylidenyl | High specificity for VEGF (Flk-1) RTK | nih.gov, acs.org |

| Substituted benzylidenyl with bulky groups | High selectivity for EGF and Her-2 RTKs | nih.gov, acs.org |

| Extended side chain | High potency and selectivity for PDGF and VEGF (Flk-1) RTKs | nih.gov, acs.org |

| Electron-rich phenyl ring substituents | Influences molecular configuration and RTK selectivity | acs.org |

| Symmetrical/Asymmetrical diaryl groups | Inhibition of translation initiation | nih.gov |

Analysis of the Influence of N-Substitutions on Pharmacological Activities and Binding Affinity

Substitution at the N-1 position of the indolin-2-one ring is another important strategy for modulating the pharmacological properties of these compounds. nih.gov N-substitution can influence factors such as solubility, metabolic stability, and binding affinity.

Studies have shown that N-alkylation can have varied effects depending on the specific derivative and the biological target. For example, in a series of indolin-2-one-based sulfonamides, N-methylation led to enhanced activity against human carbonic anhydrase I (hCA I), while N-benzylation resulted in a significant decrease in activity. unifi.it This suggests that the size and nature of the N-substituent are critical for optimal interaction with the target enzyme.

In other studies, N-substitution on indolin-2-one has been found to be essential for anti-proliferative activity in certain cancer cell lines. rsc.org For some 3,3-diaryl-1,3-dihydroindol-2-ones, N-substitution with groups like 2-(dimethylamino)ethyl has been shown to significantly increase their activity as inducers of eIF2α phosphorylation. nih.gov

The table below provides examples of how N-substitutions can affect the biological activity of indolin-2-one derivatives.

| N-Substituent | Effect on Biological Activity | Reference(s) |

| Methyl | Enhanced activity against hCA I | unifi.it |

| Benzyl (B1604629) | Decreased activity against hCA I | unifi.it |

| 2-(dimethylamino)ethyl | Increased activity as inducers of eIF2α phosphorylation | nih.gov |

| N-substitution (general) | Essential for anti-proliferative activity in some cancer cells | rsc.org |

Role of Halogenation and Methoxy (B1213986) Groups on the Aromatic Ring in Modulating Activity and Selectivity

Modifications to the aromatic ring of the indolin-2-one scaffold, particularly through halogenation and the introduction of methoxy groups, play a significant role in fine-tuning the activity and selectivity of these compounds. cancertreatmentjournal.comnih.gov

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) at various positions of the aromatic ring can influence the electronic properties, lipophilicity, and binding interactions of the molecule.

In a series of indolin-2-one-based sulfonamides, substitution with halogens at the 5-position was found to be advantageous for activity against carbonic anhydrase isoforms. Specifically, a 5-bromo substituent significantly enhanced activity against hCA II. unifi.it

For some tyrosine kinase inhibitors, replacing a fluoro group at the C-5 position with a chloro group led to a substantial increase in potency against certain cancer cell lines. nih.gov

The position of the halogen is also crucial. Studies on halogenated indoles as aryl hydrocarbon receptor (AhR) activators have shown that the type and position of the halogen moiety are significant for their activity. nih.gov

Methoxy Groups: The introduction of methoxy groups can also modulate biological activity, although their effect can be highly dependent on the specific scaffold and the position of substitution.

In some indolin-2-one-based sulfonamides, the introduction of a 5-methoxy group resulted in a slight decrease in activity compared to halogenated analogs. unifi.it

Conversely, in other series of anticancer compounds, methoxy substitutions have been associated with enhanced activity. sci-hub.se

The effect of a methoxy group at the C-5 position of the indolin-2-one moiety on kinase inhibitory activity and selectivity is highly dependent on the nature of the C-3 substituent. cancertreatmentjournal.com

The following table highlights the influence of halogenation and methoxy groups on the activity of indolin-2-one derivatives.

| Aromatic Ring Substitution | Effect on Biological Activity | Reference(s) |

| 5-Bromo | Significantly enhanced activity against hCA II | unifi.it |

| 5-Chloro | Increased potency against certain cancer cell lines | nih.gov |

| 5-Methoxy | Slight decrease in activity in some sulfonamides | unifi.it |

| 5-Methoxy | Enhanced anticancer activity in other series | sci-hub.se |

| 5-Methoxy | Effect is dependent on the C-3 substituent for kinase inhibition | cancertreatmentjournal.com |

Bioisosteric Modifications and Their Effects on SAR Profiles

Bioisosteric replacement is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. researchgate.netsci-hub.senih.gov This approach has been successfully applied to the indolin-2-one scaffold.

In a series of p38α inhibitors, the amide moiety was replaced with a triazole ring, a bioisostere, which resulted in a derivative with moderate bioavailability and potent in vivo activity. nih.gov

The replacement of an acylureido moiety with a malonamido or a 2/4-pyridinoylamido moiety in indolin-2-one derivatives led to the identification of a selectively potent Aurora-B inhibitor. sigmaaldrich.comsigmaaldrich.com

In the development of inhibitors for phosphoinositide 3-kinases (PI3Ks), the indole (B1671886) moiety has been successfully replaced with other heterocyclic systems through bioisosteric replacement. researchgate.net

A bioisosteric approach was also used to replace a pendant substituted phenyl ring with a 2-thiazolyl or 5-pyrazolyl ring in a series of hydrazonoindolin-2-ones to explore the SAR. semanticscholar.org

These examples demonstrate that bioisosteric modifications can lead to significant improvements in the pharmacological profiles of indolin-2-one derivatives, highlighting the versatility of this strategy in drug discovery.

Medicinal Chemistry Applications and Biological Activities of Indolin 2 One Scaffolds, Highlighting Potential for 3,3 Dimethoxyindolin 2 One

Anticancer Activities and Mechanisms of Action

The indolin-2-one scaffold is a cornerstone in the development of modern cancer therapies, particularly as inhibitors of protein kinases that are crucial for tumor growth and survival. sci-hub.se

Inhibition of Tyrosine Kinases (e.g., VEGFR, Src, c-KIT, RET) and Related Signaling Pathways

The indolin-2-one framework is essential for the activity of numerous receptor tyrosine kinase (RTK) inhibitors. nih.gov These enzymes play a critical role in cell signaling pathways that, when dysregulated, can lead to cancer proliferation and angiogenesis. Many U.S. FDA-approved RTK inhibitors incorporating the indolin-2-one scaffold are known to potently inhibit the stem cell factor receptor, c-KIT. nih.govacs.org

Prominent examples of indolin-2-one-based drugs include Sunitinib, which is a multi-targeted kinase inhibitor approved for renal cell carcinoma and gastrointestinal stromal tumors (GIST). cancertreatmentjournal.comscirp.org Its mechanism involves the selective inhibition of several RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ), c-KIT, Fms-like tyrosine kinase 3 (FLT3), and the RET proto-oncogene. scirp.org Another compound, Semaxanib (SU5416), was one of the first indolin-2-one derivatives to be clinically tested as a potent inhibitor of VEGFRs and PDGFRs. cancertreatmentjournal.com SU5416 has also been shown to inhibit other tyrosine kinases such as c-Kit and RET. bioscientifica.com

The inhibitor SU6656 is another indolin-2-one derivative that targets the Src family of tyrosine kinases, which are involved in regulating critical signaling pathways like RAS/MAPK and PI3K/AKT. scirp.org The proven success of these varied derivatives underscores the versatility of the indolin-2-one scaffold in generating potent kinase inhibitors, suggesting the potential for compounds like 3,3-Dimethoxyindolin-2-one to serve as a foundational structure for novel therapeutics in this class.

Antiangiogenic Effects and Their Therapeutic Implications

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making it a key target for cancer therapy. nih.gov The indolin-2-one structure is a proven and essential scaffold for antiangiogenic drugs that function by inhibiting VEGFRs. nih.gov By blocking the signaling of VEGF, these inhibitors can prevent the proliferation and migration of endothelial cells, thus cutting off the tumor's blood supply. cancertreatmentjournal.com

Sunitinib, a prominent drug based on the indolin-2-one core, exerts potent antiangiogenic effects through its inhibition of multiple RTKs, most notably VEGFRs. scirp.org Similarly, Semaxanib (SU5416) was developed as an antiangiogenic agent due to its potent inhibition of VEGFR-2. bioscientifica.com Structure-activity relationship (SAR) studies have consistently shown that the indolin-2-one nucleus is a necessary feature for VEGFR inhibition and that substitutions on the C-3 position of the ring significantly influence the antiangiogenic activity. nih.govresearchgate.net This established link between the indolin-2-one scaffold and antiangiogenic activity provides a strong rationale for exploring derivatives of 3,3-Dimethoxyindolin-2-one as potential antiangiogenic agents.

Antiproliferative Activity against Diverse Human Cancer Cell Lines (e.g., MCF-7, HepG2, HT-29, HeLa)

Derivatives of the indolin-2-one scaffold have demonstrated broad-spectrum antiproliferative activity against a variety of human cancer cell lines. nih.govacs.org For instance, a series of isatin-based α-acetamide carboxamide oxindole (B195798) hybrids, which were synthesized using 5-amino-1-benzyl-3,3-dimethoxyindolin-2-one as a key starting material, showed potent activity. beilstein-journals.org Several of these hybrids displayed GI50 values in the 1–10 μM range against a panel of human solid tumor cell lines, including those for breast and colon cancer. beilstein-journals.org

Numerous studies have reported the cytotoxic effects of various indolin-2-one derivatives against common cancer cell lines. For example, novel [(3-indolylmethylene)hydrazono]indolin-2-ones were evaluated for their cytotoxicity against MCF-7 (breast), HepG-2 (liver), and HCT-116 (colon) cancer cell lines, with some compounds showing IC50 values in the low micromolar range. tandfonline.com Other research has documented the activity of different indolin-2-one hybrids against cell lines such as HeLa (cervical) and HT-29 (colon). sci-hub.seresearchgate.net The antitumor activity of one compound was validated in several tumor cell lines, including HepG2, HeLa, and HCT116. researchgate.net

The following table summarizes the reported antiproliferative activities of various indolin-2-one derivatives against selected human cancer cell lines.

| Cancer Cell Line | Cell Type | Reported Activity of Indolin-2-one Derivatives | Reference |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Potent antiproliferative activity (IC50 values from 0.74–4.62 µM) | researchgate.net |

| HepG2 | Hepatocellular Carcinoma | Significant antiproliferative activity (IC50 values from 1.13–8.81 µM) | researchgate.net |

| HT-29 | Colon Adenocarcinoma | Promising antiproliferation properties | rsc.org |

| HeLa | Cervical Adenocarcinoma | Antiproliferative effects and induction of cell cycle arrest | researchgate.net |

Induction of Apoptosis in Cancer Cells

Inducing apoptosis, or programmed cell death, is a primary mechanism by which many anticancer agents eliminate tumor cells. The indolin-2-one scaffold has been incorporated into numerous compounds designed to trigger this process. tandfonline.com For example, novel indolin-2-one derivatives have been shown to initiate mitochondrial apoptosis by altering the balance of pro- and anti-apoptotic proteins. nih.govresearcher.life This is often achieved by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, which leads to the activation of executioner caspases like caspase-3 and subsequent cleavage of poly (ADP-ribose) polymerase (PARP). researchgate.netnih.govresearcher.life

One study on [(3-indolylmethylene)hydrazono]indolin-2-one hybrids found that the most active compound significantly increased early and late apoptosis in MCF-7 cells. tandfonline.com This was accompanied by an increased expression of caspase-3, caspase-9, and cytochrome C, alongside a decrease in Bcl-2 expression. tandfonline.com Other research has similarly demonstrated that indolin-2-one derivatives can induce cell cycle arrest and trigger the mitochondrial death pathway, leading to the activation of caspase-9 and caspase-3. researchgate.net These consistent findings highlight the potential of the indolin-2-one core, and by extension 3,3-Dimethoxyindolin-2-one, as a foundational structure for the development of apoptosis-inducing anticancer agents.

Anti-inflammatory Activities and Immunomodulatory Effects

Beyond cancer, the indolin-2-one scaffold has been explored for its anti-inflammatory properties. Chronic inflammation is linked to the pathogenesis of numerous diseases, and targeting inflammatory pathways is a key therapeutic strategy.

Inhibition of Nitric Oxide (NO) Production and iNOS Expression

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory responses. mdpi.com High levels of NO can contribute to tissue damage and the progression of inflammatory diseases. Therefore, inhibiting iNOS expression and NO production is a valuable therapeutic approach.

A study focused on the synthesis and evaluation of 3-substituted-indolin-2-one derivatives identified compounds with significant anti-inflammatory activity. mdpi.com The most potent compound, 3-(3-hydroxyphenyl)-indolin-2-one, was found to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells in a concentration-dependent manner. mdpi.com This inhibition of NO was directly correlated with the suppression of iNOS protein and mRNA expression. mdpi.com The findings suggest that certain indolin-2-one derivatives can effectively modulate key inflammatory mediators, indicating that the 3,3-Dimethoxyindolin-2-one scaffold could be a valuable starting point for designing novel anti-inflammatory agents.

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

Indolin-2-one derivatives have demonstrated significant potential in modulating the production of pro-inflammatory cytokines, which are key mediators of the inflammatory response. nih.govnih.gov Cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) play a crucial role in both acute and chronic inflammation. thermofisher.commdpi.com

One study investigating a series of 3-substituted-indolin-2-one derivatives found that 3-(3-hydroxyphenyl)-indolin-2-one effectively suppressed the production of TNF-α and IL-6 in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov This suppression was observed at both the protein and mRNA expression levels. nih.gov The overproduction of these cytokines is a hallmark of many inflammatory diseases, and their inhibition is a key therapeutic strategy. nih.gov

The inflammatory cascade often involves an initial release of cytokines like TNF-α, which then triggers the production of other inflammatory mediators, including IL-6. thermofisher.com The ability of indolin-2-one derivatives to inhibit these key cytokines highlights their potential as anti-inflammatory agents. nih.gov

Impact on Key Inflammatory Signaling Pathways (Akt, MAPKs, NF-κB)

The anti-inflammatory effects of indolin-2-one scaffolds are often mediated through their interaction with critical intracellular signaling pathways. The phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways are central to the inflammatory process, regulating the expression of pro-inflammatory genes. mdpi.comnih.gov

Research has shown that 3-(3-hydroxyphenyl)-indolin-2-one, a derivative of the indolin-2-one scaffold, significantly inhibits LPS-induced activation of the Akt, MAPK, and NF-κB signaling pathways. nih.gov Specifically, this compound was found to suppress the phosphorylation of Akt, as well as the key MAPK proteins JNK, ERK, and p38. nih.govresearchgate.net Furthermore, it inhibited the NF-κB pathway by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα, and by suppressing the phosphorylation of the p65 subunit of NF-κB. nih.govresearchgate.net

The inhibition of these signaling cascades ultimately leads to a reduction in the production of inflammatory mediators, including nitric oxide (NO) and the pro-inflammatory cytokines TNF-α and IL-6. nih.gov The coordinated regulation of these pathways by indolin-2-one derivatives underscores their potential as multi-target anti-inflammatory agents. nih.govmdpi.com

Neuropharmacological Activities and Neuroprotection Research

Beyond their anti-inflammatory properties, indolin-2-one scaffolds have been investigated for a range of neuropharmacological activities, demonstrating potential in the treatment of various central nervous system (CNS) disorders.

Anticonvulsant Properties of 3,3-Dimethoxyindolin-2-one and Analogues

The indolin-2-one core structure has been explored for its anticonvulsant potential. researchgate.net Anticonvulsants are a class of drugs used to treat epileptic seizures by suppressing excessive neuronal firing. wikipedia.org Various analogues of indolin-2-one, including 3,3-dimethoxyindolin-2-one, have been evaluated for their ability to protect against seizures in experimental models. researchgate.net

Studies on related structures, such as 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, have identified compounds with broad-spectrum anticonvulsant activity in models like the maximal electroshock (MES) test and the pentylenetetrazole (scPTZ)-induced seizure model. mdpi.com These findings suggest that modifications to the core indolin-2-one structure can yield potent anticonvulsant agents. mdpi.commdpi.com The mechanisms of action for many anticonvulsants involve the modulation of ion channels or enhancement of GABAergic inhibition. wikipedia.orgmedscape.com

Potential in Anti-Alzheimer's Disease Therapeutics (e.g., Aβ Aggregation Inhibition, Cholinesterase Inhibition)

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. nih.govmdpi.com One of the key therapeutic strategies for AD is the inhibition of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) to increase acetylcholine (B1216132) levels in the brain. nih.govexplorationpub.com Another approach is to prevent the aggregation of Aβ peptides. mdpi.commdpi.com

Indolin-2-one derivatives have shown promise in both of these areas. For instance, certain bis-amiridines, which can be conceptually related to substituted indolinones, have demonstrated potent inhibition of both AChE and BChE. mdpi.com Furthermore, some of these compounds have been shown to interfere with Aβ aggregation, a key pathological event in AD. mdpi.comfrontiersin.org The ability of these molecules to interact with the peripheral anionic site of AChE suggests they could hinder AChE-induced Aβ aggregation. mdpi.com

Development as Ligands for α-Synuclein Fibrils in Parkinson's Disease Research

Parkinson's disease (PD) is another major neurodegenerative disorder, characterized by the accumulation of α-synuclein protein into fibrillar aggregates known as Lewy bodies. nih.govupenn.edu The development of ligands that can specifically bind to these α-synuclein fibrils is crucial for diagnostic imaging and for understanding the progression of the disease. nih.govnih.gov

Derivatives of 3-(benzylidene)indolin-2-one have been synthesized and evaluated for their ability to bind to α-synuclein fibrils. nih.gov Studies have shown that modifying the indolin-2-one structure, for example by creating diene analogues and substituting the indoline (B122111) nitrogen, can lead to increased binding affinity and selectivity for α-synuclein over other protein aggregates like Aβ and tau fibrils. nih.gov These findings provide important structural information for the design of novel probes for imaging α-synuclein in the brain. nih.gov

Investigation of Sedative/Hypnotic and Anxiolytic Activities

The central nervous system effects of indolin-2-one derivatives also extend to potential sedative, hypnotic, and anxiolytic activities. elmtreeclinic.caslideshare.net These effects are often mediated through interaction with GABA-A receptors, the primary inhibitory neurotransmitter system in the brain. nih.govmhmedical.com

While direct studies on 3,3-dimethoxyindolin-2-one's sedative-hypnotic properties are limited in the provided context, the broader class of CNS depressants to which such compounds may belong are known to produce a spectrum of effects from sedation to hypnosis. mhmedical.comdynamed.com For example, novel derivatives of 2-phenoxy phenyl-1,3,4-oxadiazole, which share some structural similarities with functionalized indolinones, have been evaluated for these properties. nih.gov Some of these compounds exhibited hypnotic effects that were mediated through benzodiazepine (B76468) receptors, a site on the GABA-A receptor complex. nih.gov

Antimicrobial Activities (Antibacterial and Antifungal)

The indolin-2-one scaffold is a crucial component in a variety of synthetic and natural products that exhibit a wide range of biological activities, including significant antimicrobial properties. researchgate.netresearchgate.net This structural motif has been the focus of extensive research to develop new agents to combat the growing threat of antibiotic-resistant bacteria and pathogenic fungi. researchgate.netnih.gov

Derivatives of indolin-2-one have shown promising activity against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain 3-substituted indolin-2-one derivatives have demonstrated notable antibacterial effects. dergipark.org.tr A study on 3-alkylidene-2-indolone derivatives revealed that some compounds exhibited high antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Another study highlighted a series of 3-substituted benzylidene indolin-2-one and 2-thione derivatives, with several compounds showing activity against S. enterica and MRSA at a MIC value of 125 μg/mL. dergipark.org.tr

Furthermore, hybrids of indolin-2-one and nitroimidazole have been developed, showing potent bactericidal activity against several bacterial strains, including drug-resistant ones, with MIC values ranging from 0.0625 to 4 μg/mL. mdpi.com Thiazolo-indolin-2-one derivatives have also been synthesized and shown to have promising antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

In the realm of antifungal activity, indolin-2-one derivatives have also been investigated. Some 3-benzylidene-indolin-2-one derivatives have exhibited significant activity against Aspergillus niger and Aspergillus clavatus. mdpi.com Additionally, certain thiazolo-indolin-2-one derivatives displayed weak to moderate antifungal activities. nih.gov While specific studies on the antifungal properties of 3,3-Dimethoxyindolin-2-one are not extensively documented in the reviewed literature, the broader class of indolin-2-ones shows potential for antifungal applications. rjptonline.org

The mechanism of antimicrobial action for some indolin-2-one derivatives has been linked to the inhibition of essential enzymes, such as dihydrofolate reductase (DHFR). mdpi.comnih.gov The versatility of the indolin-2-one scaffold allows for structural modifications to enhance potency and spectrum of activity, making it a valuable starting point for the development of new antimicrobial agents. mdpi.comdergipark.org.tr

Table 1: Antibacterial Activity of Selected Indolin-2-one Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC) | Reference(s) |

| 3-Alkylidene-2-indolones (e.g., 10f, 10g, 10h) | Staphylococcus aureus (including MRSA) | 0.5 µg/mL | mdpi.com |

| 3-Substituted benzylidene indolin-2-ones (e.g., 2, 3) | Salmonella enterica | 125 µg/mL | dergipark.org.tr |

| 3-Substituted benzylidene indolin-2-ones (e.g., 4, 5, 6, 7, 8) | Methicillin-resistant Staphylococcus aureus | 125 µg/mL | dergipark.org.tr |

| Indolin-2-one/nitroimidazole hybrids (e.g., XI) | Gram-positive and Gram-negative bacteria | 0.0625–4 µg/mL | mdpi.com |

| Thiazolo-indolin-2-one derivatives | Gram-positive and Gram-negative bacteria | Promising activity | nih.gov |

Exploration of Other Noteworthy Pharmacological Activities (e.g., Anti-HIV, Antioxidant, Antihypertensive)

Beyond their antimicrobial effects, indolin-2-one scaffolds are recognized for a diverse array of other pharmacological activities, highlighting their potential in various therapeutic areas. researchgate.netrjpn.org

Anti-HIV Activity: Several studies have investigated indolin-2-one derivatives as potential inhibitors of the human immunodeficiency virus (HIV). researchgate.net For example, 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one derivatives have been synthesized and evaluated for their anti-HIV-1 activity, with some compounds demonstrating potent inhibition of the HIV-1 reverse transcriptase (RT) enzyme in the low micromolar to nanomolar range. researchgate.net Structure-activity relationship (SAR) studies have indicated that substitutions on the oxindole ring, such as halogens at the 5th position, can significantly enhance potency against HIV-1 RT. researchgate.net Another class of derivatives, 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one, has been shown to inhibit HIV-1 replication through a multitarget mechanism, including the inhibition of HIV-1 integrase. frontiersin.org

Antioxidant Activity: The indole (B1671886) nucleus, the core of the indolin-2-one structure, is known for its ability to scavenge reactive oxygen species (ROS). researchgate.netup.pt Various indolin-2-one and indoline-2-thione (B1305242) derivatives have been shown to be effective radical scavengers. researchgate.net Their antioxidant properties have been evaluated using assays such as the oxygen radical absorbance capacity (ORAC) and by examining their ability to react with radicals like the superoxide (B77818) anion. researchgate.net The antioxidant activity is attributed to the high resonance stability of the indole ring and its low energy barrier towards radical reactions. up.pt N-substituted indole derivatives and 3-(substituted-benzylidene)-1,3-dihydroindolin-2-ones are among the derivatives that have demonstrated significant antioxidant potential. researchgate.net

Antihypertensive Activity: The indolin-2-one scaffold is also present in compounds with antihypertensive properties. researchgate.netmdpi.com While specific mechanistic studies on 3,3-Dimethoxyindolin-2-one itself as an antihypertensive agent are not detailed in the provided context, the broader class of indole derivatives has been recognized for its potential in treating hypertension. nih.govnih.gov

The wide range of biological activities associated with the indolin-2-one scaffold underscores its importance in medicinal chemistry. The potential for this class of compounds, including the possibility of developing derivatives of 3,3-Dimethoxyindolin-2-one, continues to be an active area of research for various therapeutic applications. researchgate.netresearchgate.net

Table 2: Other Pharmacological Activities of Selected Indolin-2-one Derivatives

| Activity | Derivative Class | Key Findings | Reference(s) |

| Anti-HIV | 3-Hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-ones | Potent inhibition of HIV-1 reverse transcriptase (IC50 = 0.27 µM for the most potent compound). | researchgate.net |

| Anti-HIV | 5-Nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-ones | Inhibit HIV-1 replication (EC50 < 20 µM) by targeting both reverse transcriptase and integrase. | frontiersin.org |

| Antioxidant | 3-(Substituted-benzylidene)-1,3-dihydro indolin-2 one and thione derivatives | Effective radical scavengers. | researchgate.net |

| Antioxidant | N-substituted indole 2- and 3-carboxamides, N-H and N-substituted indole 3-propanamide derivatives | Strong antioxidant activity. | researchgate.net |

| Antihypertensive | Indole derivatives | Recognized for potential in treating hypertension. | researchgate.netmdpi.com |

Advanced Spectroscopic and Analytical Characterization Methodologies for Indolin 2 One Derivatives in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C) and Stereochemical Assignment (2D NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3,3-dimethoxyindolin-2-one. ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, including the number and types of protons and carbons, their chemical environments, and connectivity.

In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent, the ¹H NMR spectrum of 3,3-dimethoxyindolin-2-one displays characteristic signals. mdpi.com The protons of the two methoxy (B1213986) groups at the C3 position appear as a distinct singlet at approximately 3.55 ppm, integrating to six protons. mdpi.com The aromatic protons on the benzene (B151609) ring resonate in the downfield region, typically between 6.91 and 7.37 ppm, with their multiplicity and coupling constants revealing their substitution pattern. mdpi.com A broad singlet, often observed around 9.52 ppm, corresponds to the amine (N-H) proton. mdpi.com

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom in the molecule. mdpi.com For 3,3-dimethoxyindolin-2-one, key signals include the carbonyl carbon (C2) of the lactam ring appearing significantly downfield around 173.6 ppm, the quaternary C3 carbon at approximately 97.6 ppm, and the methoxy carbons around 50.9 ppm. mdpi.com The aromatic carbons produce a series of signals in the 111.3 to 140.8 ppm range. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for 3,3-Dimethoxyindolin-2-one in CDCl₃ mdpi.com

| Spectrum | Chemical Shift (δ) in ppm | Assignment |

|---|---|---|

| ¹H NMR | 9.52 (br s, 1H) | N-H |

| 7.37 (d, J = 7.2 Hz, 1H) | Ar-H | |

| 7.26 (dt, J = 7.2, 1.2 Hz, 1H) | Ar-H | |

| 7.03 (dt, J = 7.8, 1.2 Hz, 1H) | Ar-H | |

| 6.91 (d, J = 7.8 Hz, 1H) | Ar-H | |

| 3.55 (s, 6H) | 2 x -OCH₃ | |

| ¹³C NMR | 173.6 | C=O (C2) |

| 140.8 | Ar-C | |

| 130.8 | Ar-C | |

| 125.0 | Ar-C | |

| 124.9 | Ar-C | |

| 122.7 | Ar-C | |

| 111.3 | Ar-C | |

| 97.6 | C3 |

Note: Chemical shifts and coupling constants (J) can vary slightly depending on the solvent and instrument.

While 3,3-dimethoxyindolin-2-one is achiral, for more complex or substituted indolin-2-one derivatives possessing stereocenters, two-dimensional (2D) NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are critical. 2D NOESY experiments are used to determine the spatial proximity of protons, which is essential for assigning relative stereochemistry. For example, in studies of related complex oxindole (B195798) hybrids, 2D-NOESY was used to confirm through-space correlations between protons. beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight of 3,3-dimethoxyindolin-2-one, which in turn confirms its elemental composition. Techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF) provide mass measurements with high accuracy, typically to within a few parts per million (ppm).

Research has reported the HRMS analysis of 3,3-dimethoxyindolin-2-one, often observing the sodium adduct ion ([M+Na]⁺). mdpi.compreprints.org The calculated mass for the C₁₀H₁₁NO₃Na ion is 216.0637, with experimental findings closely matching this value at 216.0639. mdpi.com This precise correlation between the theoretical and observed mass provides unequivocal evidence for the compound's molecular formula.

Table 2: HRMS Data for 3,3-Dimethoxyindolin-2-one mdpi.com

| Ion | Calculated m/z | Found m/z |

|---|

Furthermore, the fragmentation patterns observed during MS analysis can offer additional structural confirmation, although detailed fragmentation studies for this specific compound are not extensively reported in the provided literature. The use of ESI-TOF HRMS has been noted in mechanistic studies involving related isatins to identify reaction intermediates. mdpi.compreprints.org

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The IR spectrum of 3,3-dimethoxyindolin-2-one provides clear evidence for its key structural features. mdpi.com

The spectrum is characterized by a prominent absorption band corresponding to the stretching vibration of the amide carbonyl group (C=O) within the lactam ring, typically found around 1727 cm⁻¹. mdpi.compreprints.org The presence of the N-H group is confirmed by a stretching band in the region of 3405 cm⁻¹. mdpi.com The C-O bonds of the two methoxy groups give rise to strong absorptions, often around 1060 cm⁻¹. mdpi.com Additional bands in the aromatic region (approx. 1600-1450 cm⁻¹) and C-H stretching region (approx. 3100-2800 cm⁻¹) further characterize the molecule. mdpi.compreprints.org

Table 3: Key IR Absorption Frequencies for 3,3-Dimethoxyindolin-2-one mdpi.com

| Frequency (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3405 | N-H Stretch |

| 2967, 2942, 2894 | C-H Stretch |

| 1727 | C=O Stretch (Amide I) |

| 1473 | Aromatic C=C Stretch |

X-ray Crystallography for Absolute Structure Determination and Conformation Studies

The crystal structure of 3,3-dimethoxyindolin-2-one was first reported in 1991 by De and Kitagawa. ugr.eskhalisanicollege.ac.iniucr.org The analysis revealed that the compound crystallizes in the monoclinic space group P2(1)/n. researchgate.net The unit cell parameters were determined to be a = 10.186 Å, b = 11.494 Å, and c = 8.535 Å, with a β angle of 99.710°. researchgate.net This crystallographic data confirms the connectivity and provides an unambiguous depiction of the molecular geometry in the solid state. This foundational work is often cited in subsequent studies on related compounds, such as 3,3-diethoxy-5-fluoro-2,3-dihydro-1H-indol-2-one. nih.goviucr.org

Table 4: Crystal Data for 3,3-Dimethoxyindolin-2-one researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a | 10.186 (1) Å |

| b | 11.494 (1) Å |

| c | 8.535 (1) Å |

| β | 99.710 (8)° |

Advanced Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. For 3,3-dimethoxyindolin-2-one, purification is commonly achieved using silica-gel column chromatography with a solvent system such as a hexane/ethyl acetate (B1210297) mixture. mdpi.compreprints.org

For more rigorous purity analysis and the separation of isomers in related, more complex derivatives, High-Performance Liquid Chromatography (HPLC) is the method of choice. uevora.pt While 3,3-dimethoxyindolin-2-one is achiral, chiral derivatives of indolin-2-one require specialized HPLC columns for the separation of enantiomers. For instance, research on related compounds has utilized a Daicel Chiralpak AD-H column with a mobile phase of n-hexane/isopropanol to achieve enantiomeric separation. uevora.pt This demonstrates the capability of advanced chromatographic methods to handle the complex separation challenges presented by the broader class of indolin-2-one derivatives.

Future Research Directions and Translational Perspectives in 3,3 Dimethoxyindolin 2 One Chemistry

Development of Novel and Sustainable Synthetic Routes for Complex 3,3-Dimethoxyindolin-2-one Analogues

The synthesis of complex molecular architectures based on the indolin-2-one core is a critical step in the drug discovery process. Future efforts will likely focus on creating more efficient, environmentally friendly, and economically viable synthetic methodologies. Green chemistry principles are becoming increasingly important, emphasizing the use of non-toxic catalysts, aqueous media, and energy-efficient reaction conditions to minimize hazardous waste. sjp.ac.lk

Key areas for development include:

Catalyst-free reactions: Exploring reactions that proceed efficiently in benign solvents like water without the need for a catalyst, which simplifies purification and reduces environmental impact. sjp.ac.lk

Heterogeneous nanocatalysts: The use of reusable and highly efficient catalysts, such as graphene oxide-based solid acids, for reactions like the Friedel–Crafts 3-indolylation to produce diindolyl-oxindole derivatives in aqueous media. sjp.ac.lk

Electrochemical synthesis: Developing electrochemical approaches, which can avoid the use of additional chemical oxidants and allow for reactions in undivided cells, for creating derivatives like 3-sulfonyloxindoles. sjp.ac.lk

Automated synthesis: Implementing automated, miniaturized, and accelerated synthesis platforms, such as those using acoustic droplet ejection (ADE) technology, to rapidly screen reaction conditions and generate diverse compound libraries on a nanomole scale. nih.gov

These sustainable protocols not only align with environmental responsibility but also offer practical advantages such as simplified procedures, shorter reaction times, and high atom economy. dntb.gov.uamdpi.com

Deeper Mechanistic Understanding of the Biological Actions and Target Interactions of Indolin-2-ones

While numerous biological activities have been reported for indolin-2-one derivatives, a deeper understanding of their precise mechanisms of action is essential for further development. Future research will need to elucidate the specific molecular interactions that govern their therapeutic effects. The functionalization at the C3 position, in particular, offers vast possibilities for creating variations that can modulate biological activity. aip.org

Current research has identified several key biological targets:

| Target Class | Specific Target | Biological Effect | Reference |

| Enzymes | Receptor Tyrosine Kinases (VEGFR, PDGFR, EGFR) | Anti-angiogenesis, Anticancer | ekb.eg |

| Non-receptor Tyrosine Kinase (c-Src) | Anticancer | nih.gov | |

| Serine/Threonine Kinases (Aurora B) | Anticancer | eurekaselect.comscilit.com | |

| Thioredoxin Reductase (TrxR) | Increased Oxidative Stress, Apoptosis | nih.govoncotarget.com | |

| α-Glucosidase | Antidiabetic | researchgate.netnih.gov | |

| Other | DNA and Bovine Serum Albumin (BSA) | Antiproliferative | nih.gov |

Future investigations should focus on:

Target Deconvolution: Identifying the full spectrum of cellular targets for promising indolin-2-one compounds to understand both on-target efficacy and potential off-target effects.

Pathway Analysis: Mapping the downstream signaling pathways affected by target engagement. For instance, TrxR inhibition by indolin-2-ones leads to oxidative stress and activation of the ASK1-dependent MAPK signaling pathway, resulting in cell death. nih.govoncotarget.com

Structural Biology: Obtaining high-resolution crystal structures of indolin-2-one analogues in complex with their biological targets to visualize the precise binding interactions, such as hydrogen bonds and π-π stacking, which can inform the design of more potent molecules. eurekaselect.comnih.gov

Rational Design of Highly Potent and Selective Agents Based on Refined SAR Data and Computational Insights